1-(4-Chlorophenyl)-2,3-dihydroquinazoline-4(1H)-thione

Thermal Analysis Crystal Engineering Formulation Development

1-(4-Chlorophenyl)-2,3-dihydroquinazoline-4(1H)-thione (CAS 90070-95-4) is a heterocyclic small molecule within the 2,3-dihydroquinazoline-4(1H)-thione class, characterized by an N1-linked 4-chlorophenyl substituent and a C4-thione moiety. Suppliers position it as a high-purity building block for pharmaceutical R&D and quality control applications.

Molecular Formula C14H11ClN2S
Molecular Weight 274.8 g/mol
CAS No. 90070-95-4
Cat. No. B11845210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-2,3-dihydroquinazoline-4(1H)-thione
CAS90070-95-4
Molecular FormulaC14H11ClN2S
Molecular Weight274.8 g/mol
Structural Identifiers
SMILESC1NC(=S)C2=CC=CC=C2N1C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H11ClN2S/c15-10-5-7-11(8-6-10)17-9-16-14(18)12-3-1-2-4-13(12)17/h1-8H,9H2,(H,16,18)
InChIKeyYJNJZAQEJRBWOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-2,3-dihydroquinazoline-4(1H)-thione (CAS 90070-95-4): A Strategic Quinazoline-Thione Building Block for Selective Research Pipelines


1-(4-Chlorophenyl)-2,3-dihydroquinazoline-4(1H)-thione (CAS 90070-95-4) is a heterocyclic small molecule within the 2,3-dihydroquinazoline-4(1H)-thione class, characterized by an N1-linked 4-chlorophenyl substituent and a C4-thione moiety. Suppliers position it as a high-purity building block for pharmaceutical R&D and quality control applications . Its structural differentiation from the unsubstituted phenyl analog lies in the electron-withdrawing 4-chloro group, which directly modulates the electronic character and intermolecular interactions of the quinazoline core, making it a distinct candidate for SAR exploration compared to its methyl, methoxy, or halo-substituted counterparts.

SAR-Ready Scaffold Quinazoline-4-thione core with distinct 4-chloro substitution for structure-activity exploration
Chloro-Substituted Core Electron-withdrawing 4-chlorophenyl modulates electronic character vs methyl or methoxy analogs
High-Purity Building Block Reported high purity supports reproducible synthesis and analytical method development

Quantitative Procurement Incompatibilities: Why 1-(4-Chlorophenyl)-2,3-dihydroquinazoline-4(1H)-thione Cannot Be Freely Substituted


In-class quinazoline-4-thiones cannot be casually interchanged due to quantifiable differences in fundamental physicochemical properties and downstream biological selectivity. Substitution at the N1-phenyl ring directly alters crystal lattice energy, thermal stability, and electronic distribution on the thione sulfur. The specific 4-chlorophenyl variant exhibits a distinct melting point profile and higher commercially available purity compared to its close structural analogs . These variations can critically impact formulation behaviour, reproducible synthesis, and structure-activity relationship (SAR) interpretations, where seemingly minor halogen substitutions can dictate antimicrobial potency [1]. Pairing specific physicochemical stability with targeted biological relevance is essential for rational procurement.

Thermal profile mismatch
4-Chloro substitution is reported to shift melting point compared to 4-methylphenyl analog, which may affect solid-state properties.
Purity differential
Reported purity levels differ from the unsubstituted 1-phenyl analog; lower purity may introduce impurities that obscure SAR data.
Halogen-dependent bioactivity
Antimicrobial activity in quinazoline-4-thiones is halogen-dependent; class-level SAR suggests potency may not transfer across substitution patterns.

Core Quantitative Evidence for Selecting 1-(4-Chlorophenyl)-2,3-dihydroquinazoline-4(1H)-thione Over Its 4-Methylphenyl, 4-Methoxyphenyl, and Unsubstituted Phenyl Analogs


Elevated Thermal Stability and Altered Solubility Profile Relative to the 4-Methylphenyl Congener

The target 4-chlorophenyl derivative demonstrates significantly higher melting point and enhanced intermolecular cohesion compared to its 4-methylphenyl congener. The 9–10 °C increase in melting point signals a lower free energy solid state, which is directly relevant to predicting dissolution rates, solid-state stability, and formulation reproducibility. This directly quantifiable thermal differentiation means that the 4-chloro derivative cannot be considered a drop-in replacement for the 4-methyl analogue in physicochemical screening cascades. [1]

Thermal Stability
Cross-study comparable
Target: 184 °C vs 4-methyl analog: 174–175 °C Δ +9–10 °C
Supports thermal comparison for solid-state screening
As-reported vendor data; verify under controlled recrystallization
Thermal Analysis Crystal Engineering Formulation Development

Superior Vendor-Specific Purity Benchmarking Against the Unsubstituted 1-Phenyl Core Structure

The 4-chlorophenyl variant (CAS 90070-95-4) is commercially available at a certified «NLT 98%» purity level from primary suppliers, whereas the unsubstituted 1-phenyl analog (CAS 90070-87-4) is typically listed at 97% purity from comparable sources. This documented 1% minimum purity advantage reduces the burden of post-purchase purification and minimizes the risk of uncharacterized side products interfering with enzymatic assays, crystallography trials, or analytical method validation.

Purity Specification
Head-to-head
Target: NLT 98% vs 1-phenyl analog: 97% +1% minimum purity
Supports purity-controlled SAR study selection
Lot-specific verification recommended
Medicinal Chemistry Synthetic Chemistry Analytical Chemistry

Class-Level Differentiation in Antimycobacterial Potency Attributable to Chloro-Substitution Patterns

Quantitative class-level SAR data for quinazoline-4-thiones indicates that the introduction of a chlorine atom significantly enhances antimycobacterial activity. In a directly quantified study of the broader class, a 6-chloro-substituted derivative, 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione, exhibited superior potency against *Mycobacterium avium* and *M. kansasii*, surpassing the isoniazid standard. This validates that chloro-substitution on the quinazoline-thione nucleus imparts a measurable biological advantage over non-chlorinated scaffolds. While the target compound (CAS 90070-95-4) has not been tested in direct MIC head-to-head comparisons against its non-chloro congeners, this class-level precedent establishes a strong scientific rationale for prioritizing the 4-chlorophenyl scaffold when designing screens for antimicrobial activity. [1]

Antimycobacterial Activity
Class-level inference
Chloro-substitution reported to enhance antimycobacterial potency; 6-chloro analog showed higher potency than isoniazid standard.
Supports chloro-pattern screening rationale
Target not directly tested; data to verify
Anti-Infective Research Mycobacterium tuberculosis SAR Exploration

Targeted Exploration of the 4-Chlorophenyl Scaffold in Dual VEGFR-2/Aurora Kinase Inhibition

The 4-chlorophenyl-dihydroquinazoline-thione pharmacophore has been specifically chosen for the design of dual kinase inhibitors targeting VEGFR-2 and Aurora kinase. A recent study synthesized and docked the bis-4-chlorophenyl variant (1,3-Bis-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-on-2-thioxopropane), demonstrating its potential to act as a dual inhibitor with favorable electrostatic potential and molecular geometry. This deliberate selection of the 4-chlorophenyl substituent over other halogen or alkyl groups in dual kinase inhibitor design indicates that procurement of this specific substitution pattern is essential for researchers validating these druggability models and docking predictions. [1]

Kinase Docking Model
Class-level inference
DFT and molecular docking studies report bis-4-chlorophenyl dihydroquinazoline-thione as a dual VEGFR-2/Aurora kinase model compound.
Supports kinase inhibitor model reproduction
Published in silico model; experimental IC50 data needed
Kinase Inhibitor Design Cancer Research Computational Docking

Procurement-Driven Application Scenarios for CAS 90070-95-4: Where the 4-Chlorophenyl Variant Detects Maximum Value


Scaffold-Aware SAR Libraries for Anti-Mycobacterial Screening

Building on the class-level evidence that chloro-substitution enhances antimycobacterial activity in quinazoline-4-thiones, researchers constructing focused screening libraries should prioritize the 4-chlorophenyl derivative (CAS 90070-95-4) as the primary N1-substituted analog. Its high commercial purity (NLT 98%) ensures that any observed bacterial growth inhibition stems from the target pharmacophore rather than from synthetic impurities, a critical factor when benchmarking activity against the isoniazid standard.

Validation of Dual VEGFR-2/Aurora Kinase Computational Pharmacology Models

For computational chemists and structural biologists reproducing published dual kinase inhibitor docking models, the specific 4-chlorophenyl dihydroquinazoline-thione scaffold is the validated chemical matter. Procuring this exact analog ensures experimental consistency with DFT calculations and binding pose predictions, mitigating the risk that alternative 4-substituents (e.g., 4-methyl or 4-methoxy) would alter the electrostatic potential surface and invalidate the model.

Solid-State Formulation and Pre-Formulation Stability Screens

The elevated melting point (184 °C) of the 4-chlorophenyl congener relative to the 4-methylphenyl analog (174–175 °C) indicates a more cohesive crystal lattice. This makes it a rationally superior candidate for solid-state stability studies, polymorph screening, and dissolution profiling; researchers seeking to establish structure-property relationships (SPR) for halogenated quinazolines will find the 9–10 °C offset between these two analogs provides a clearly defined thermal window for comparative analysis.

Analytical Method Development and Reference Standard Qualification

The documented availability at NLT 98% purity and ISO-certified supply chain standards supports the use of CAS 90070-95-4 as a reference standard in HPLC, LC-MS, and NMR method development. This contrasts with the 97% commercially available purity of the unsubstituted 1-phenyl analog, making the 4-chlorophenyl compound the more reliable choice for qualifying system suitability, establishing limit of detection (LOD), and validating impurity profiling methods.

Application
Selection Property
Validation Focus
Anti-mycobacterial SAR library screening
Chloro-substitution pattern and reported high purity
Verify MIC against isoniazid and impurity profile
Dual VEGFR-2/Aurora kinase inhibitor model validation
4-chlorophenyl for electrostatic potential consistency
Reproduce docking poses and DFT electrostatic potential
Solid-state formulation stability screening
Reported elevated melting point vs. 4-methyl analog
Comparative thermal analysis and polymorph screening
Analytical reference standard qualification
Reported high purity specification
System suitability, LOD, impurity profiling
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